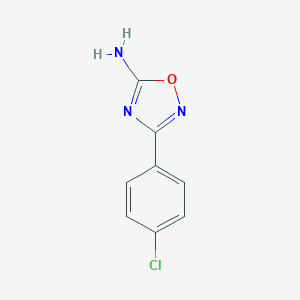

3-(4-クロロフェニル)-1,2,4-オキサジアゾール-5-アミン

概要

説明

Synthesis Analysis

The synthesis of oxadiazole derivatives, including 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine, involves various methodologies that have been developed to enhance yield, reduce reaction times, and utilize environmentally friendly processes. A notable method includes the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which demonstrates the utility of photochemical reactions in generating oxadiazole compounds through irradiation in methanol in the presence of ammonia or amines, although it primarily focuses on pentafluorophenyl derivatives (Buscemi et al., 2001). Another efficient synthesis approach involves a one-pot, four-component condensation reaction, showcasing an alternative method for creating fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

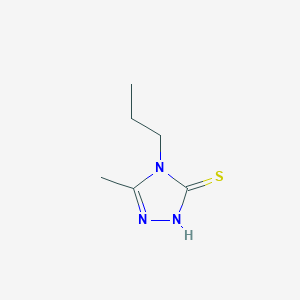

Oxadiazoles, including 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine, exhibit interesting molecular structures characterized by their heterocyclic framework. Structural studies often utilize techniques like X-ray diffraction, NMR, and DFT calculations to elucidate the configurations, orientations, and interactions within these molecules. For example, the structure of a related compound, 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide, has been determined, highlighting the dihedral angles and hydrogen bonding interactions crucial for stability (Yan et al., 2010).

Chemical Reactions and Properties

The chemical behavior of oxadiazoles, including the subject compound, is influenced by their functional groups and structural framework. These compounds engage in various chemical reactions, such as nucleophilic substitutions, condensations, and cyclization processes, enabling the synthesis of a wide array of derivatives with potential biological activities. A study on the synthesis of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives exemplifies the reactivity of oxadiazoles in forming acylated compounds, urea derivatives, and thiazolidinones, among others, showcasing the compound's versatility (Salama, 2020).

科学的研究の応用

抗ウイルス活性

この化合物は合成され、抗ウイルス活性が試験されました . 特に、タバコモザイクウイルスとの闘いにおいて潜在的な可能性を示しています . これは、抗ウイルス薬または治療法の開発におけるさらなる研究のための有望な候補です。

誘導体の合成

この化合物は、さまざまな誘導体の合成における重要な中間体として役立ちます . これらの誘導体は、4-クロロ安息香酸から始まる6段階のプロセスで合成されました . 合成された誘導体は、さまざまな生物活性を示しており、母体の化合物の潜在的な用途をさらに広げています .

生物活性

この化合物とその誘導体は、幅広い生物活性を示すことが知られています. これには、さまざまな生物活性の結果としての医薬品化学における潜在的な用途が含まれます.

非線形光学

この化合物は、非線形光学において潜在的な用途を有しています . 研究により、5つの異なる特性波長での第2高調波発生と第3高調波発生の研究を通じてその可能性が確認されています . 静的および動的偏極率は、尿素のそれよりもはるかに高いことがわかっています .

創薬

この化合物は、創薬のための科学研究で使用されています. 医薬品化学における多様な用途は、新規薬剤の探索において貴重な化合物となっています.

材料合成

この化合物は、材料の合成に使用されています. そのユニークな構造と特性は、新素材の開発において有用な成分となっています.

生物学的研究

この化合物は、生物学的研究で使用されています. 幅広い生物活性を有しているため、さまざまな生物学的プロセスを理解するための貴重なツールとなっています.

農業用途

作用機序

Target of Action

It’s structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a chemical inhibitor of oxidative phosphorylation . Also, 1,3,4-oxadiazole derivatives have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

It’s structurally similar to cccp, which acts as an ionophore and reduces the ability of atp synthase to function optimally . Additionally, 1,3,4-oxadiazole derivatives have been shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects .

Biochemical Pathways

It’s structurally similar to cccp, which causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Additionally, 1,3,4-oxadiazole derivatives have been shown to interact with nucleic acids, enzymes, and globular proteins .

Pharmacokinetics

It’s structurally similar to cccp, which is routinely used as an experimental uncoupling agent in cell and molecular biology .

Result of Action

It’s structurally similar to cccp, which causes the gradual destruction of living cells and death of the organism . Additionally, 1,3,4-oxadiazole derivatives have been shown to have antiproliferative effects .

Safety and Hazards

将来の方向性

Research on similar compounds suggests potential future directions. For instance, the compound “1,3,4-oxadiazole” has been found to have potential applications in treating various diseases . Therefore, “3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine” might also have potential applications in the medical field.

特性

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZRRWKAVUBFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345762 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114212-86-1 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

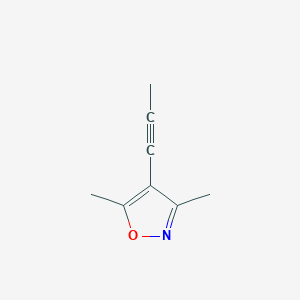

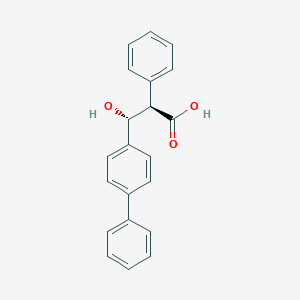

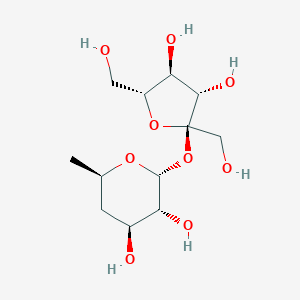

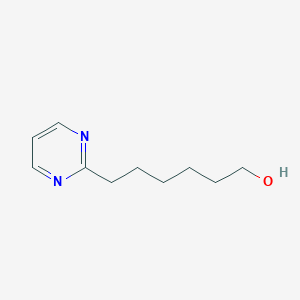

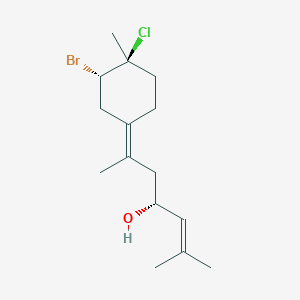

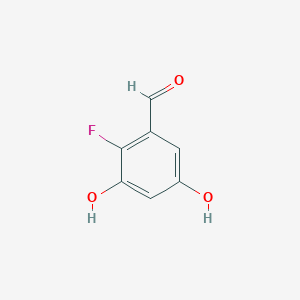

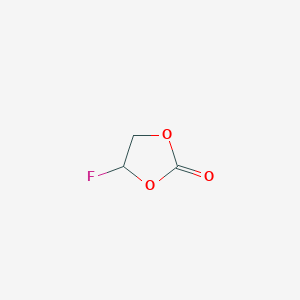

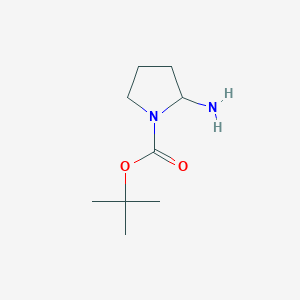

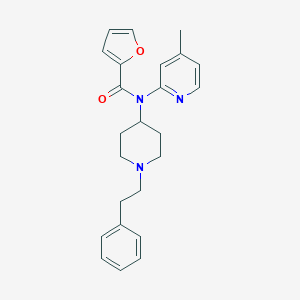

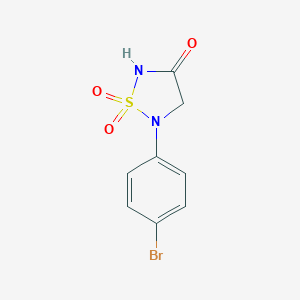

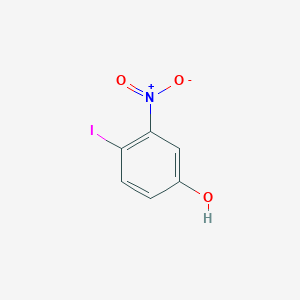

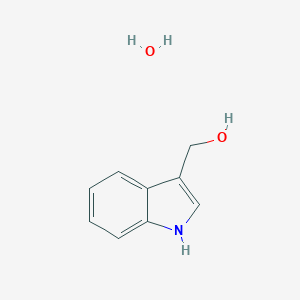

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。